molecular formula C17H21N3 B12813346 2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine

2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine

Cat. No.: B12813346
M. Wt: 267.37 g/mol
InChI Key: AYTHFZRJYOUPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-yl)-1H-benzo[d]imidazol-6-amine is a novel chemical entity designed for preclinical research and development. This compound features a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets . The incorporation of the rigid adamantane group is a strategy often employed to enhance metabolic stability and modulate the compound's lipophilicity and binding affinity. Benzimidazole derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including potential as kinase inhibitors for oncology research , and as inhibitors for targets relevant to neurodegenerative diseases . The primary amine moiety at the 6-position presents a key functional handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop probe molecules. This product is provided for research purposes to investigate its potential biochemical and cellular mechanisms of action. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle this material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

2-(1-adamantyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C17H21N3/c18-13-1-2-14-15(6-13)20-16(19-14)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9,18H2,(H,19,20)

InChI Key

AYTHFZRJYOUPGO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(N4)C=C(C=C5)N

Origin of Product

United States

Preparation Methods

Reaction of Adamantane Derivatives with Benzimidazole Precursors

One common and direct approach involves the reaction of adamantane derivatives (such as 1-adamantyl halides or adamantane carboxylic acid derivatives) with benzimidazole precursors bearing an amino group at the 6-position or a suitable leaving group that can be converted to an amine post-coupling. The reaction conditions are critical and typically involve:

  • Use of polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) to enhance nucleophilicity.
  • Controlled temperature to avoid side reactions.
  • Catalysts or bases to facilitate nucleophilic substitution or coupling.

This method allows for the direct attachment of the adamantane moiety to the benzimidazole ring, forming the 2-substituted product.

One-Pot Visible Light Mediated Photocatalyst-Free Synthesis

Recent advances have introduced a mild, scalable, and environmentally friendly one-pot synthesis method for N-substituted 2-aminobenzimidazoles, which can be adapted for the preparation of 2-(Adamantan-1-yl)-1H-benzo[d]imidazol-6-amine. This method involves:

  • Starting from o-phenylenediamines and isothiocyanates.
  • A three-step process in a single flask: N-substitution, thiourea formation, and visible light-mediated cyclodesulfurization.
  • Use of blue LED light irradiation at room temperature without photocatalysts.
  • Aqueous ethanol as a solvent system, enhancing green chemistry aspects.

This approach yields the desired N-substituted 2-aminobenzimidazoles in good to excellent yields (up to 92%) and is amenable to gram-scale synthesis.

Amide Coupling Followed by Cyclization

Another synthetic route involves:

  • Coupling adamantylamine derivatives with benzimidazole carboxylic acid derivatives using amide coupling reagents such as EDC·HCl, HOBt, and DIPEA.
  • Subsequent cyclization steps to form the benzimidazole ring with the adamantane substituent.
  • This method is useful for preparing related adamantane-benzimidazole derivatives and can be adapted for the target compound.

Detailed Reaction Conditions and Yields

Method Starting Materials Key Reagents/Conditions Solvent Temperature Yield (%) Notes
Adamantane derivative + benzimidazole precursor 1-adamantyl halide + 6-amino-benzimidazole Base (e.g., K2CO3), polar aprotic solvent DMF, DMSO 80–120 °C 60–75 Requires careful control of temperature and solvent polarity for optimal yield
One-pot visible light mediated synthesis o-phenylenediamine + adamantane isothiocyanate K2CO3, blue LED irradiation 90% ethanol/10% water Room temperature Up to 92 Photocatalyst-free, mild, scalable, environmentally friendly
Amide coupling and cyclization 1-adamantylamine + benzimidazole carboxylic acid EDC·HCl, HOBt, DIPEA Dichloromethane or DMF Room temperature to reflux 65–80 Multi-step, requires purification by chromatography

Mechanistic Insights

  • The one-pot visible light method proceeds via a radical pathway involving thiyl radicals and reactive oxygen species, leading to cyclodesulfurization and benzimidazole ring formation.
  • The adamantane moiety is introduced via nucleophilic substitution or amide bond formation, depending on the synthetic route.
  • The amino group at the 6-position is either introduced directly via the starting materials or through post-synthetic functional group transformations.

Characterization Techniques

To confirm the successful synthesis and purity of this compound, the following analytical methods are employed:

Chemical Reactions Analysis

Acylation of the 6-Amino Group

The primary amine undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. For example:

  • Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetyl-2-(adamantan-1-yl)-1H-benzo[d]imidazol-6-amine (yield: 65–78%) .

  • Coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) enhance efficiency in polar aprotic solvents (e.g., DMF) .

Key Data:

ReagentSolventTime (h)Yield (%)
Acetyl chlorideDCM478
Benzoyl chlorideTHF665

Steric hindrance from adamantane necessitates longer reaction times compared to non-bulky analogues .

Alkylation Reactions

The amine reacts with alkyl halides, though steric effects reduce yields:

  • Reaction with methyl iodide in DMF/K₂CO₃ produces N-methyl-2-(adamantan-1-yl)-1H-benzo[d]imidazol-6-amine (yield: 45%) .

  • Bulkier alkylating agents (e.g., benzyl bromide) show lower yields (22–30%) .

Mechanistic Insight:
SN2 pathways dominate, with polar solvents (DMF, DMSO) stabilizing transition states. Adamantane’s bulk slows nucleophilic attack .

Schiff Base Formation

Condensation with aldehydes forms imines under mild acidic conditions:

  • Reaction with benzaldehyde in ethanol/HCl generates N-benzylidene-2-(adamantan-1-yl)-1H-benzo[d]imidazol-6-amine (yield: 58%) .

  • Electron-withdrawing substituents on aldehydes (e.g., nitrobenzaldehyde) reduce yields due to decreased electrophilicity .

Characterization:

  • IR: Loss of NH₂ stretch (~3350 cm⁻¹), appearance of C=N stretch (~1640 cm⁻¹) .

Electrophilic Aromatic Substitution

The electron-rich benzoimidazole core undergoes regioselective reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (para to the amine), yielding 2-(adamantan-1-yl)-4-nitro-1H-benzo[d]imidazol-6-amine (yield: 62%) .

  • Sulfonation : Fuming H₂SO₄ produces the 4-sulfo derivative (yield: 55%) .

Directing Effects:
The 6-amino group strongly activates the ring, favoring electrophilic attack at the 4-position. Adamantane minimally influences regiochemistry but slows reaction kinetics .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Buchwald-Hartwig Amination : Reaction with aryl bromides (e.g., 4-bromotoluene) and Pd(OAc)₂/XPhos forms biaryl amines (yield: 50–60%) .

  • Suzuki-Miyaura Coupling : Limited success due to adamantane-induced steric hindrance .

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

  • Base: Cs₂CO₃, Solvent: Toluene/EtOH (3:1), 80°C .

Metal Complexation

The amine acts as a ligand for transition metals:

  • Copper(II) Complexes : Reaction with CuCl₂ in methanol forms square-planar complexes (λmax: 620 nm) .

  • Antimicrobial Activity : Adamantane-containing Cu complexes show enhanced activity against M. tuberculosis (MIC: 0.77 μM) .

Stoichiometry:
1:2 (metal:ligand) complexes dominate, confirmed by ESI-MS and elemental analysis .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Reaction with CS₂/KOH yields 2-(adamantan-1-yl)-6-thioxo-1H-benzo[d]imidazolo[2,1-b]thiazole (yield: 48%) .

  • Visible light-mediated cyclodesulfurization proceeds via radical intermediates .

Mechanistic Pathway:

  • Radical trapping studies confirm thiyl radical involvement (TEMPO inhibition) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial and fungal strains. For instance, derivatives of benzimidazole, which include 2-(adamantan-1-yl)-1H-benzo[d]imidazol-6-amine, have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antibacterial properties . Additionally, the compound demonstrated antifungal activity comparable to standard treatments like fluconazole .

Anticancer Potential

The anticancer properties of this compound derivatives have been extensively researched. In vitro studies have revealed that these compounds exhibit cytotoxic effects on various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. For example, one derivative showed an IC50 value of 4.12 µM, outperforming traditional chemotherapeutic agents such as 5-fluorouracil (IC50 = 7.69 µM) . These findings suggest that the compound could serve as a lead structure for developing novel anticancer therapies.

Case Studies and Research Findings

Several case studies illustrate the compound's potential:

  • Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antimicrobial properties against Mycobacterium tuberculosis, with some showing promising results in both in vitro and in vivo models .
  • Antitumor Activity : Research involving molecular modeling and quantitative structure–activity relationship (QSAR) analyses has identified several derivatives with enhanced selectivity and potency against specific cancer types .
  • Multi-Kinase Inhibition : Recent investigations have explored the potential of 1H-benzo[d]imidazole hybrids as multi-kinase inhibitors, indicating a broader application spectrum for these compounds beyond traditional antimicrobial and anticancer roles .

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the benzimidazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include benzimidazoles with substituents at positions 2 and 5. Key comparisons are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Weight (g/mol) LogP<sup>a</sup> H-Bond Donors/Acceptors Rotatable Bonds Bioavailability Prediction<sup>b</sup>
2-(Adamantan-1-yl)-1H-benzo[d]imidazol-6-amine Adamantane (bulky, lipophilic) -NH2 (polar) ~311.4 ~4.2 3 (2 donors, 1 acceptor) 1 (adamantane) High (rigid structure, low PSA<sup>c</sup>)
2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine -C6H4NH2 (flexible) -NH2 ~264.3 ~2.8 4 (3 donors, 1 acceptor) 4 Moderate (higher PSA, flexibility)
1-Methyl-1H-benzo[d]imidazol-6-amine -CH3 (small) -NH2 ~147.2 ~1.5 2 (1 donor, 1 acceptor) 1 High (low MW, minimal rotatable bonds)
2-(1H-Benzo[d]imidazol-2-yl)ethanamine -CH2CH2NH2 None ~161.2 ~1.2 3 (2 donors, 1 acceptor) 3 Low (high flexibility, PSA ~70 Ų)
FUB-144 (Fluorinated analogue) -C(CF3)=O Fluorobenzyl ~394.4 ~5.1 2 (1 donor, 1 acceptor) 6 Low (high rotatable bonds, PSA ~90 Ų)

<sup>a</sup> LogP estimated via fragment-based methods.
<sup>b</sup> Based on Veber’s criteria (rotatable bonds ≤10, PSA ≤140 Ų) .
<sup>c</sup> Polar Surface Area (PSA) estimated at ~65 Ų for the adamantane derivative.

Key Findings

Its rigid adamantane group minimizes rotatable bonds (1 vs. 4 in the phenyl analogue), aligning with Veber’s criteria for high oral bioavailability .

Synthetic Accessibility :

  • Adamantane incorporation requires specialized reagents (e.g., 1-adamantylacetyl chloride) and reflux conditions, as seen in benzothiazole-adamantane syntheses . This contrasts with simpler alkyl or aryl substituents (e.g., methyl or phenyl), which are more straightforward to introduce .

Biological Interactions: The adamantane group enhances metabolic stability due to its resistance to cytochrome P450 oxidation, unlike halogenated analogues (e.g., FUB-144) or flexible ethanamine derivatives .

Solid-State Properties: X-ray studies of adamantane-benzothiazole hybrids reveal H-bonded dimers and van der Waals interactions, which may improve crystallinity and formulation stability compared to non-adamantane derivatives .

Research Implications and Limitations

  • Advantages : The adamantane derivative’s combination of rigidity, lipophilicity, and metabolic stability positions it as a promising scaffold for CNS-targeting drugs or protease inhibitors.
  • Limitations: High LogP may necessitate formulation adjustments to mitigate solubility challenges. Limited in vivo data on the exact compound require extrapolation from structural analogues.

Biological Activity

2-(Adamantan-1-yl)-1H-benzo[d]imidazol-6-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an adamantane moiety, which is known for enhancing the pharmacokinetic properties of drugs, combined with a benzimidazole structure that is often associated with various biological activities. The synthesis typically involves the reaction of adamantanol with benzimidazole derivatives under specific conditions to yield the target compound.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various strains of bacteria and fungi. In particular, compounds with the adamantane structure have demonstrated enhanced efficacy against Mycobacterium tuberculosis (Mtb) strains, making them promising candidates for tuberculosis treatment .

Table 1: Antimicrobial Activity of Adamantane Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundTBDM. tuberculosis
Adamantanol-derived compound 8j0.66M. tuberculosis (XDR)
Adamantane derivative 8k0.012M. tuberculosis (XDR)

Anti-inflammatory Activity

In addition to antimicrobial effects, compounds derived from benzimidazole structures have shown promising anti-inflammatory properties. For example, certain derivatives have been tested in vivo using carrageenan-induced edema models, demonstrating significant reductions in inflammation markers . The structure–activity relationship (SAR) indicates that modifications on the benzimidazole ring can enhance anti-inflammatory potency.

Table 2: Anti-inflammatory Efficacy in Animal Models

Compound% Inhibition of EdemaIC50 (µM)
Compound 4g67.39%0.9
Compound 4k66.30%0.7

The proposed mechanism for the biological activity of this compound involves inhibition of key enzymes associated with inflammation and microbial resistance. For instance, the inhibition of soluble epoxide hydrolase (sEH) and lipoxygenase pathways has been documented for related compounds, suggesting that similar mechanisms may be applicable to this compound .

Case Studies and Research Findings

Several studies have explored the biological activities of related benzimidazole derivatives:

  • Antimycobacterial Studies : Research has shown that adamantane-containing compounds exhibit significant activity against drug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) as low as 0.012 µg/mL for specific derivatives .
  • Inflammation Models : In vivo studies demonstrated that certain benzimidazole derivatives reduced paw edema in rat models significantly compared to controls, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Assessments : Compounds were evaluated for cytotoxicity against human cell lines, showing selectivity indices greater than 1910 for certain derivatives against non-target cells, indicating a favorable safety profile .

Q & A

Q. How can QSPR models guide the optimization of this compound derivatives?

  • Workflow :

Dataset curation : Collect physicochemical (logP, pKa) and bioactivity data for analogues .

Model training : Use partial least squares (PLS) or neural networks to correlate descriptors (e.g., topological polar surface area) with outcomes .

Virtual screening : Prioritize derivatives with predicted IC₅₀ < 1 µM and logP 2–4 for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.